REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:7])[CH2:3][CH2:4][CH2:5][OH:6].C(N(CC)CC)C.[S:15](Cl)([CH3:18])(=[O:17])=[O:16].O>C(Cl)Cl>[CH3:18][S:15]([O:6][CH2:5][CH2:4][CH2:3][C:2]([CH3:1])=[CH2:7])(=[O:17])=[O:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(CCCO)=C
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring and under nitrogen, in an acetone/dry ice bath to 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° for 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
by stirring for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The mixture is worked up by extraction with water
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with methylene chloride (2×)
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3, 2 N HCl, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated (not to dryness),
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |